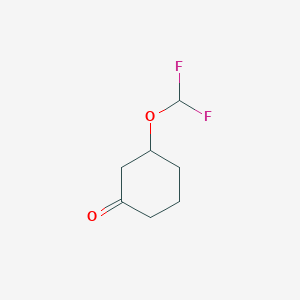

3-(Difluorométhoxy)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

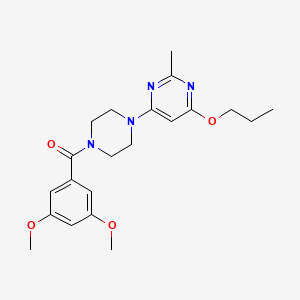

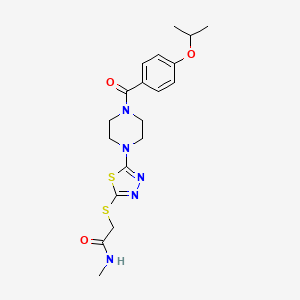

“3-(Difluoromethoxy)cyclohexan-1-one” is a chemical compound . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C-C bond and the benzene ring with Al-Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)cyclohexan-1-one” is represented by the InChI code1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2 . This indicates that the compound has a cyclohexanone core with a difluoromethoxy group attached.

Applications De Recherche Scientifique

- Les groupes trifluorométhoxy (F₃C-O) et difluorométhoxy (F₂HC-O) sont attracteurs d'électrons, ce qui améliore la stabilité des systèmes aromatiques. Les chercheurs ont exploré ces groupes dans la conception de nouveaux insecticides. Par exemple, des analogues de Imidacloprid et Thiacloprid contenant des groupes F₃CO et F₂HCO ont été synthétisés et évalués pour leur activité insecticide .

Protection des cultures et insecticides

En résumé, la 3-(Difluorométhoxy)cyclohexan-1-one est prometteuse dans la protection des cultures, la chimie médicinale, la science des matériaux, la synthèse organique et les études de RMN du fluor. Ses propriétés distinctives en font une cible intéressante pour des explorations et des applications plus approfondies dans divers domaines scientifiques . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions due to the presence of the difluoromethoxy group. 3-(Difluoromethoxy)cyclohexan-1-one has been shown to undergo various reactions, such as Michael addition, aldol reaction, and Mannich reaction, which are useful in organic synthesis.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 3-(Difluoromethoxy)cyclohexan-1-one. However, studies have shown that 3-(Difluoromethoxy)cyclohexan-1-one is relatively non-toxic and has low acute toxicity. It has been reported to have moderate skin irritation potential and mild eye irritation potential.

Avantages Et Limitations Des Expériences En Laboratoire

3-(Difluoromethoxy)cyclohexan-1-one has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis reactions. It is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of biologically active compounds. However, 3-(Difluoromethoxy)cyclohexan-1-one has some limitations, such as its limited solubility in water and some organic solvents, which can limit its use in certain reactions.

Orientations Futures

There are several future directions for research on 3-(Difluoromethoxy)cyclohexan-1-one. One area of interest is the development of new synthetic methods for 3-(Difluoromethoxy)cyclohexan-1-one that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential applications of 3-(Difluoromethoxy)cyclohexan-1-one in the synthesis of biologically active compounds and as a fluorinated solvent. Moreover, research is needed to understand the mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one and its potential toxicity in humans and the environment.

Conclusion:

In conclusion, 3-(Difluoromethoxy)cyclohexan-1-one is a unique and versatile chemical compound that has gained significant attention in scientific research. Its high reactivity and usefulness in organic synthesis reactions make it a valuable building block for the synthesis of biologically active compounds. Further research is needed to explore the potential applications of 3-(Difluoromethoxy)cyclohexan-1-one and to develop more efficient and environmentally friendly synthetic methods.

Méthodes De Synthèse

3-(Difluoromethoxy)cyclohexan-1-one can be synthesized using various methods, including the reaction of cyclohexanone with difluoromethoxy lithium reagent, the reaction of difluoromethoxy lithium reagent with cyclohexanone oxime, and the reaction of cyclohexanone with difluoromethoxy magnesium bromide. The most commonly used method for the synthesis of 3-(Difluoromethoxy)cyclohexan-1-one is the reaction of cyclohexanone with difluoromethoxy lithium reagent, which yields high yields and purity of the compound.

Propriétés

IUPAC Name |

3-(difluoromethoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHMEQSEGFGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2285099-77-4 |

Source

|

| Record name | 3-(difluoromethoxy)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)